molecular formula C12H19N7O B4056551 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea

1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea

Cat. No.: B4056551
M. Wt: 277.33 g/mol
InChI Key: QTXJJPVDZSHCKU-UHFFFAOYSA-N
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Description

1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea is a complex organic compound that features both pyrazole and triazole rings These heterocyclic structures are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea typically involves the alkylation of pyrazoles and triazoles. One common method includes the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions . The resulting intermediate is then reacted with 1,5-dimethyl-1,2,4-triazole under similar conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can optimize the reaction parameters, such as temperature, pressure, and reactant concentrations, to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups attached to the pyrazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea is unique due to the presence of both pyrazole and triazole rings, which confer enhanced stability and reactivity. This dual-ring structure allows for more versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N7O/c1-8-10(7-18(4)15-8)6-17(3)12(20)14-11-13-9(2)19(5)16-11/h7H,6H2,1-5H3,(H,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXJJPVDZSHCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN(C)C(=O)NC2=NN(C(=N2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea
Reactant of Route 2
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1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea
Reactant of Route 3
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1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea
Reactant of Route 4
1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea
Reactant of Route 5
1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea
Reactant of Route 6
1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea

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